

ZLN005 Dosage for In Vivo Mouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: ZLN005-d4

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Introduction

ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α). As a potent PGC-1 α agonist, ZLN005 has demonstrated significant therapeutic potential in various preclinical mouse models by enhancing mitochondrial biogenesis and function, mitigating oxidative stress, and reducing inflammation. This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for ZLN005 in in vivo mouse studies, based on published literature. The information is intended to guide researchers in designing and executing their own studies.

Data Presentation: ZLN005 In Vivo Dosages and Administration

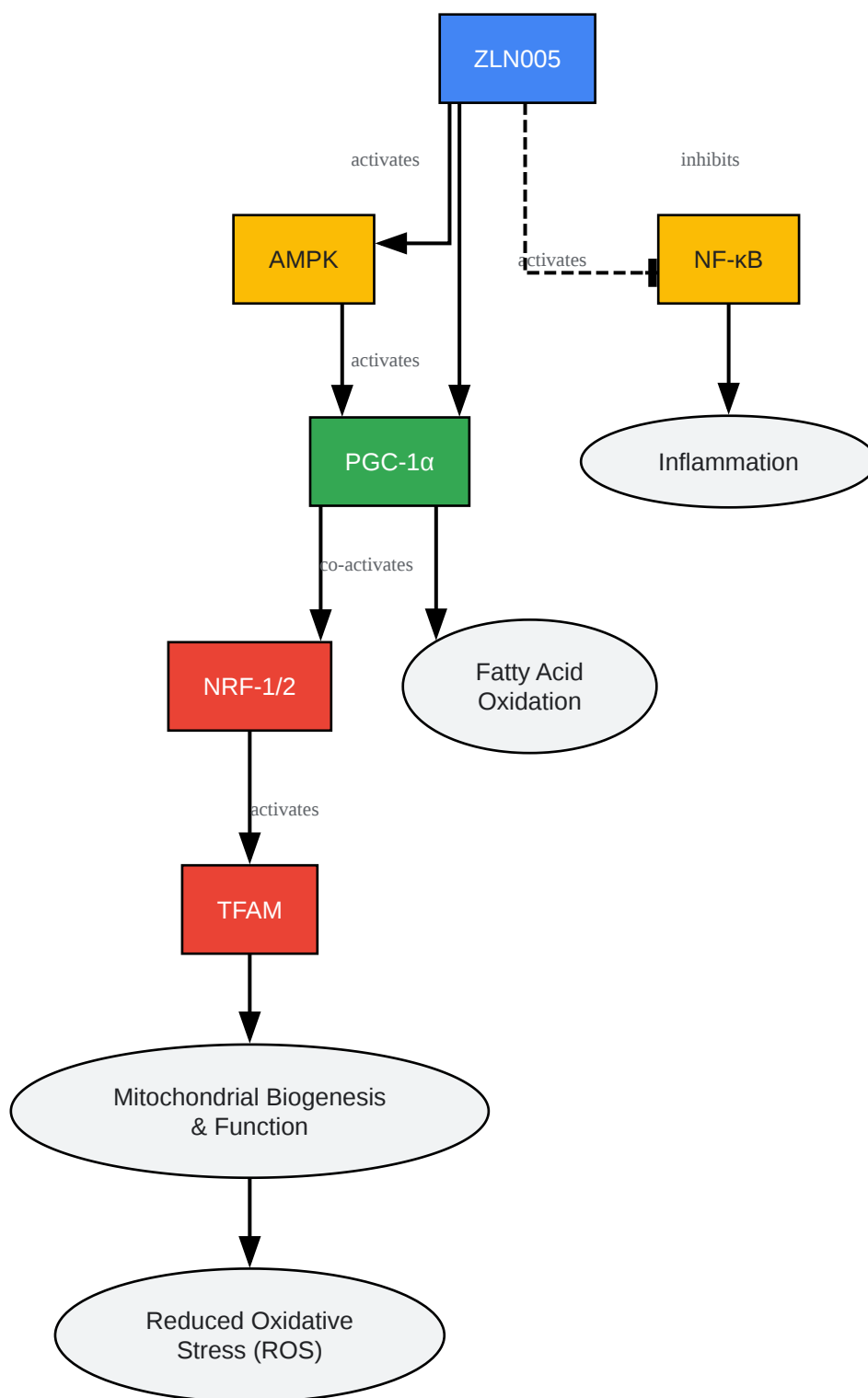
The following table summarizes the quantitative data from various studies on the use of ZLN005 in mice, providing a comparative overview of different experimental setups.

Mouse Model	Dosage	Administration Route	Vehicle	Treatment Duration	Key Findings
Ischemia-Reperfusion-Induced Kidney Injury	3, 6, or 12 mg/kg	Intraperitoneal (i.p.)	Corn oil	Single injection 24h before sacrifice	12 mg/kg dose-dependently elevated PGC-1 α and CPT-1 α , reduced oxidative stress, and apoptosis. [1] [2]
Diabetic db/db Mice	15 mg/kg/day	Oral gavage (p.o.)	0.5% methylcellulose	2 to 6 weeks	Improved glucose homeostasis and insulin sensitivity. [3]
Unilateral Ureteral Obstruction (UUO) Renal Fibrosis	40 mg/kg	Oral gavage (i.g.)	0.5% CMC-Na	Daily for 1 week, starting 1 day before UUO surgery	Alleviated renal damage and fibrosis by improving mitochondrial homeostasis. [4]
Perioperative Neurocognitive Disorders (PND)	5 or 7.5 mg/kg/day	Intraperitoneal (i.p.)	5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Daily from 3 days before to 3 days after surgery	Improved cognitive function and reduced neuroinflammation. [5] [6]
OVA-Induced Asthma	6 or 12 mg/kg	Intraperitoneal (i.p.)	Not specified	Daily on days of OVA stimulation	Attenuated lung injury and

				(P18, P19, P20)	inflammation. [7]
Liver Ischemia–Reperfusion Injury	12 mg/kg	Not specified	Not specified	3 consecutive days before IRI	Protected against liver injury and reduced tumor metastasis.[8]

Signaling Pathways of ZLN005

ZLN005 primarily acts as an activator of PGC-1 α , a master regulator of mitochondrial biogenesis. The activation of PGC-1 α initiates a cascade of downstream events that collectively contribute to its therapeutic effects.



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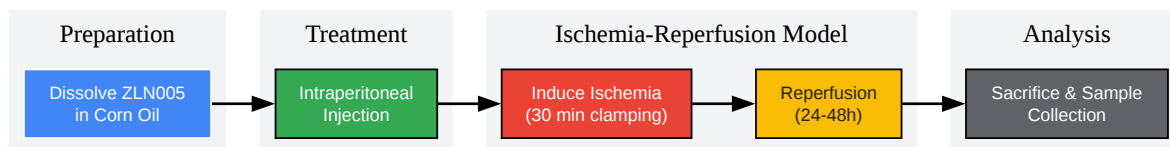
Caption: ZLN005 signaling pathway.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

ZLN005 Preparation and Administration for Ischemia-Reperfusion-Induced Kidney Injury Model

- Objective: To investigate the protective effects of ZLN005 against renal ischemia-reperfusion injury.
- Materials:
 - ZLN005 (MedChemExpress)
 - Corn oil
 - Male C57BL/6 mice (10 weeks old)
- Protocol:
 - Dissolve ZLN005 in corn oil to achieve final concentrations for doses of 3, 6, and 12 mg/kg.
 - Divide mice into treatment and control groups.
 - Administer the prepared ZLN005 solution via intraperitoneal (i.p.) injection to the treatment groups 24 hours before inducing ischemia.[\[1\]](#)[\[2\]](#)
 - Administer an equal volume of corn oil to the control group.
 - Induce renal ischemia by clamping both renal pedicles for 30 minutes, followed by reperfusion.[\[1\]](#)[\[2\]](#)
 - Sacrifice the mice at specified time points post-reperfusion (e.g., 24 or 48 hours) for tissue and blood sample collection.[\[1\]](#)



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Caption: Workflow for ZLN005 in a kidney IRI model.

ZLN005 Administration in a Diabetic db/db Mouse Model

- Objective: To evaluate the long-term effects of ZLN005 on glucose metabolism in a model of type 2 diabetes.
- Materials:
 - ZLN005
 - 0.5% methylcellulose or 0.5% CMC-Na
 - 8-week-old male db/db mice
- Protocol:
 - Prepare a suspension of ZLN005 in 0.5% methylcellulose or 0.5% CMC-Na for a daily dose of 15 mg/kg.[3]
 - Administer the ZLN005 suspension or vehicle control to the mice via oral gavage daily for 6 weeks.[3]
 - Monitor body weight and food intake daily.
 - Measure fasting blood glucose levels weekly after a 6-hour fast.
 - Perform glucose and insulin tolerance tests at the end of the treatment period to assess metabolic function.

ZLN005 Treatment in a Perioperative Neurocognitive Disorders (PND) Model

- Objective: To assess the neuroprotective effects of ZLN005 in a surgical mouse model of PND.
- Materials:
 - ZLN005
 - Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
 - C57BL/6 mice
- Protocol:
 - Dissolve ZLN005 in the vehicle to prepare solutions for daily doses of 5 and 7.5 mg/kg.[5][6]
 - Administer ZLN005 or vehicle via intraperitoneal injection once daily, starting 3 days before surgery and continuing for 3 days after surgery.[5][6]
 - On the day of surgery, administer the injection 30 minutes prior to the procedure.[5]
 - Perform behavioral tests (e.g., open field test, novel object recognition) to evaluate cognitive function.
 - Collect brain tissue (hippocampus) at specified time points post-surgery to measure levels of inflammatory cytokines (IL-6, IL-1 β) and markers of mitochondrial function.[5][6]

Conclusion

ZLN005 has demonstrated consistent efficacy across a range of mouse models, primarily through the activation of the PGC-1 α pathway. The optimal dosage and administration route appear to be model-dependent, with intraperitoneal injections typically used for acute studies and oral gavage for chronic treatment regimens. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of ZLN005 in

their own in vivo studies. Careful consideration of the specific experimental model and endpoints is crucial for designing an effective study protocol.

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